molecular formula C13H12BrN3O3S B2802508 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-bromobenzoate CAS No. 877642-85-8

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-bromobenzoate

Cat. No.: B2802508
CAS No.: 877642-85-8
M. Wt: 370.22
InChI Key: VQBLXQRXEVHKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-bromobenzoate” is an organic molecule that contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. This ring is substituted with various functional groups including a methyl group, a methylsulfanyl group, and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazine ring, with the various substituents attached at the appropriate positions. The exact structure would depend on the specific locations of these substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. These could include properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

Studies have demonstrated the synthesis and structural characterization of related 1,2,4-triazine derivatives, highlighting their significance in organic chemistry for constructing complex molecular frameworks. For instance, research on the synthesis of 1,2,4-triazine derivatives reveals insights into their planarity and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding their reactivity and potential as building blocks in organic synthesis (Fun et al., 2011).

Organic Synthesis Applications

The compound and its related structures find applications in the synthesis of novel organic molecules. For example, the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate showcased the utility of these compounds in constructing heterocyclic structures with potential bioactivity, highlighting the versatility of 1,2,4-triazine derivatives in organic synthesis (Pokhodylo & Obushak, 2019).

Potential Pharmacological Interest

The triazine core is a common feature in compounds with pharmacological activity. Although direct applications of "(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-bromobenzoate" in pharmacology were not discussed in the sources, the structural motifs it shares with other triazine derivatives suggest its potential utility in drug design. The synthesis of triazine derivatives and their structural analysis provide essential insights into the design of molecules with potential therapeutic applications, as evidenced by studies on similar compounds (Mojzych et al., 2007).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on this compound, it’s not possible to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include areas such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBLXQRXEVHKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC=C2)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.